

2-Bromo-4-fluoro-6-nitroaniline CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitroaniline

Cat. No.: B082889

[Get Quote](#)

Technical Guide: 2-Bromo-4-fluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-fluoro-6-nitroaniline**, a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, a potential synthetic route with a detailed experimental protocol, and its significance as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.

Core Compound Information

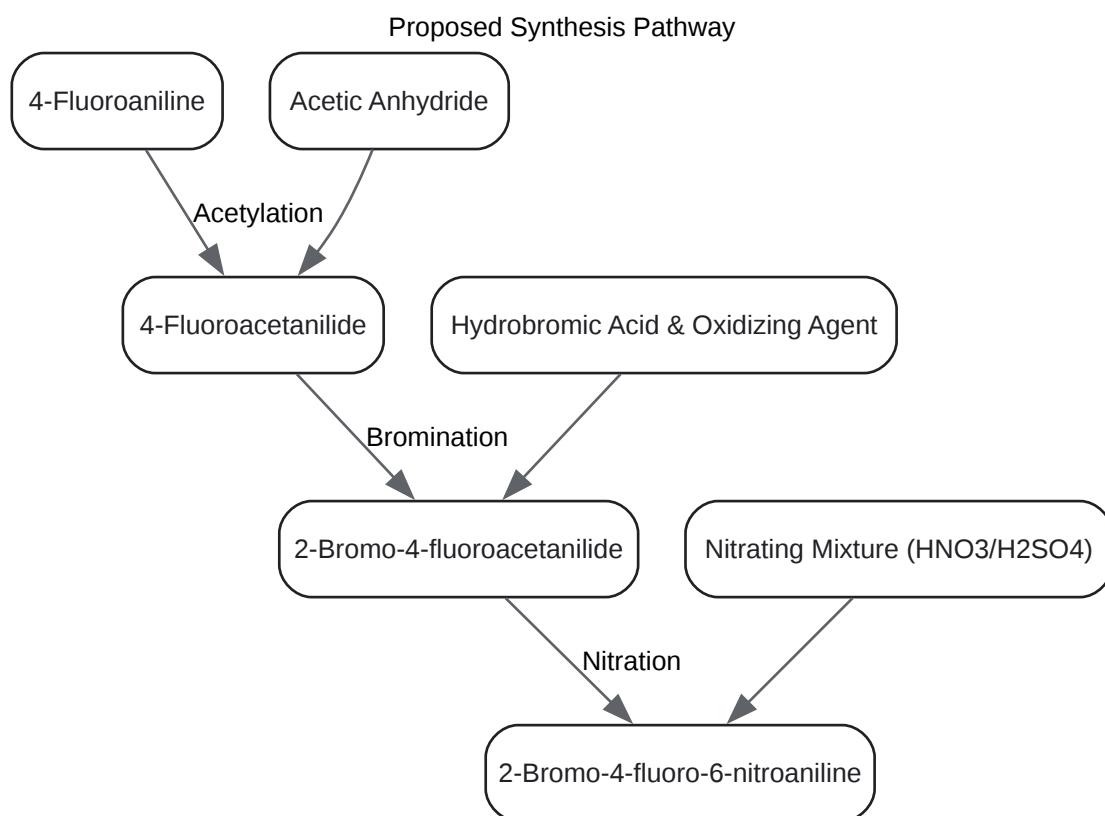
CAS Number: 10472-88-5

Molecular Structure:

The molecular structure of **2-Bromo-4-fluoro-6-nitroaniline** is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and an aniline group.

Caption: Molecular Structure of **2-Bromo-4-fluoro-6-nitroaniline**

Physicochemical Properties


The following table summarizes the key quantitative data for **2-Bromo-4-fluoro-6-nitroaniline**.

Property	Value
Molecular Formula	C ₆ H ₄ BrFN ₂ O ₂
Molecular Weight	235.01 g/mol
CAS Number	10472-88-5
Appearance	Light yellow to brown powder/crystal
Melting Point	75 - 79 °C
Purity	≥ 98% (GC)

Synthesis

While a specific, publicly available, detailed experimental protocol for the synthesis of **2-Bromo-4-fluoro-6-nitroaniline** is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. A likely two-step synthesis starts from the commercially available 4-fluoroaniline. The first step involves the acetylation of the amino group to protect it and to control the regioselectivity of the subsequent bromination. The second step is the bromination of the resulting 4-fluoroacetanilide. Finally, nitration would yield the target compound.

A potential synthetic pathway is outlined below:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-Bromo-4-fluoro-6-nitroaniline**.

Experimental Protocol (Proposed)

This proposed protocol is based on analogous bromination and nitration reactions of substituted anilines.

Step 1: Acetylation of 4-Fluoroaniline to 4-Fluoroacetanilide

- To a solution of 4-fluoroaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature with stirring.
- Heat the reaction mixture to 50-60°C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-water.

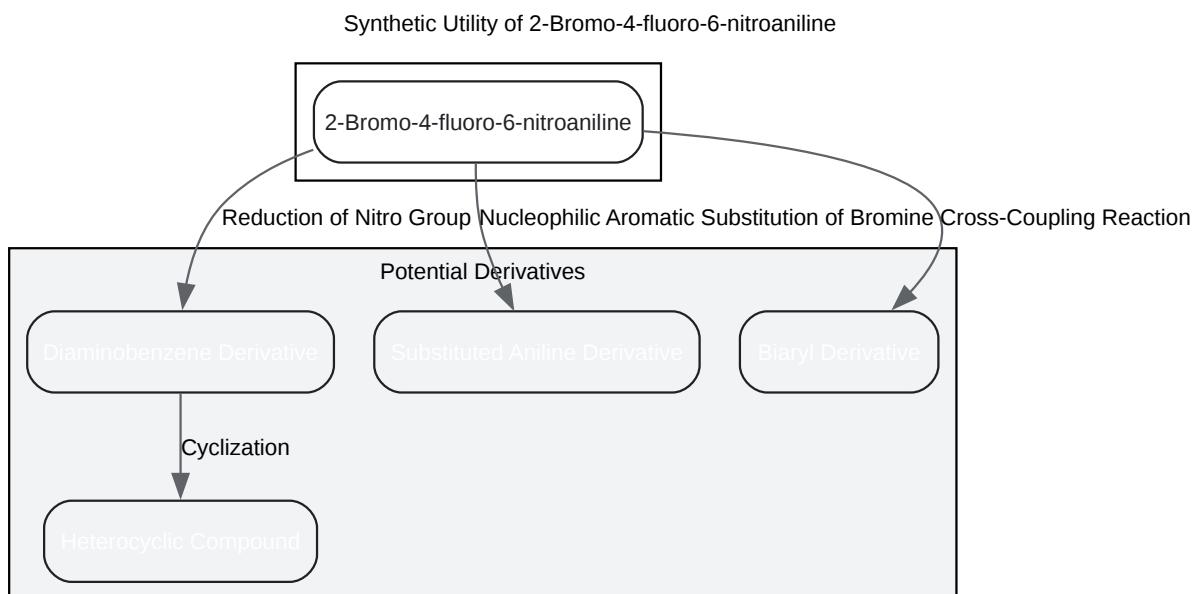
- Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-fluoroacetanilide.

Step 2: Bromination of 4-Fluoroacetanilide to 2-Bromo-4-fluoroacetanilide

- Dissolve 4-fluoroacetanilide (1 equivalent) in a suitable solvent such as acetic acid.
- Add hydrobromic acid (1.0-2.0 equivalents).
- Slowly add an oxidizing agent (e.g., hydrogen peroxide, 1.0-3.5 equivalents) to the mixture, maintaining the temperature between 30-60°C.
- Stir the reaction mixture at this temperature for several hours, monitoring by TLC.
- After the reaction is complete, quench the excess oxidizing agent with a reducing agent (e.g., sodium bisulfite solution).
- Precipitate the product by adding water, filter the solid, wash with water, and dry to yield 2-bromo-4-fluoroacetanilide.

Step 3: Nitration of 2-Bromo-4-fluoroacetanilide to **2-Bromo-4-fluoro-6-nitroaniline**

- To a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-bromo-4-fluoroacetanilide (1 equivalent) while maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration, monitoring the formation of the product by TLC.
- Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
- Filter the solid, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **2-Bromo-4-fluoro-6-nitroaniline**.


Applications in Drug Development and Organic Synthesis

2-Bromo-4-fluoro-6-nitroaniline is a valuable intermediate in the synthesis of complex organic molecules due to its multiple functional groups that can be selectively manipulated. It is particularly noted for its use in the development of pharmaceuticals, including anti-cancer agents and antibiotics.^[1]

The presence of the bromo, fluoro, nitro, and amino groups allows for a variety of chemical transformations:

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a site for further functionalization, such as amide bond formation or the construction of heterocyclic rings.
- Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.
- Cross-Coupling Reactions: The bromo substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
- Modification of the Aniline Moiety: The amino group can undergo various reactions, including diazotization followed by substitution.

The following diagram illustrates the role of **2-Bromo-4-fluoro-6-nitroaniline** as a versatile building block in synthetic chemistry.

[Click to download full resolution via product page](#)

Caption: Versatility of **2-Bromo-4-fluoro-6-nitroaniline** as a synthetic intermediate.

This versatility makes **2-Bromo-4-fluoro-6-nitroaniline** a compound of significant interest to researchers in medicinal chemistry and materials science, providing a scaffold for the synthesis of novel compounds with desired biological activities or material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2-Bromo-4-fluoro-6-nitroaniline CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082889#2-bromo-4-fluoro-6-nitroaniline-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com